tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Description
“tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It has a molecular weight of 264.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a grey solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
- A study by Çolak et al. (2021) involved synthesizing compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, with characterization using various spectroscopic methods. The molecular and crystal structure of one compound was determined through X-ray crystallographic analysis, highlighting the importance of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
NMR Spectroscopy Studies
- Research by Chmielewski et al. (1982) on tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates revealed insights into their conformational behavior using 1H and 13C NMR spectra, contributing to the understanding of their structural properties (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Novel Synthesis Approaches
- Hao et al. (2000) described a novel intramolecular defluorinative cyclization method for synthesizing difluoromethylated quinazolic acid derivatives using tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, showcasing innovative synthetic techniques (Hao, Ohkura, Amii, & Uneyama, 2000).
Metal-Free Synthesis
- Xie et al. (2019) reported a metal- and base-free method for preparing quinoxaline-3-carbonyl compounds, emphasizing the significance of eco-friendly synthesis processes in the context of this chemical class (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
properties
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQVPMAHZXAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680015 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
CAS RN |
887590-30-9 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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